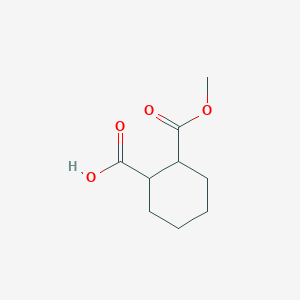

2-(Methoxycarbonyl)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPVRGRPPYECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: cis-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid

[1]

Executive Summary

cis-2-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS 111955-05-6) is a critical desymmetrized building block in modern organic synthesis, particularly within the pharmaceutical sector. As the mono-methyl ester of cis-hexahydrophthalic acid, it serves as a gateway to chiral

This guide addresses the technical nuances of working with this molecule, focusing on its controlled synthesis from hexahydrophthalic anhydride, its enzymatic resolution for high enantiomeric excess (ee), and its downstream utility in Curtius rearrangements.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The physical state of this compound is sensitive to purity and stereochemical composition. While often isolated as a viscous oil in crude form, the pure crystalline solid exhibits a distinct melting range.

| Property | Data | Notes |

| IUPAC Name | cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | Also known as Monomethyl cis-1,2-cyclohexanedicarboxylate |

| CAS Number | 111955-05-6 | Specific to the cis-mono-methyl ester |

| Molecular Formula | C | MW: 186.21 g/mol |

| Physical State | White crystalline solid | May appear as a viscous oil if impure |

| Melting Point | 54 – 70 °C | Range depends on enantiomeric purity |

| Boiling Point | ~303 °C (760 mmHg) | 82 °C at 0.5 Torr (reduced pressure) |

| Density | 1.191 g/cm³ | Predicted |

| pKa | ~4.45 | Carboxylic acid proton |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM | Limited solubility in water |

Synthesis & Desymmetrization Strategies

The utility of this compound lies in its "latent symmetry." The parent anhydride is meso; opening the ring with methanol breaks this symmetry.

Method A: Chemical Methanolysis (Racemic)

The most direct route involves the nucleophilic opening of cis-hexahydrophthalic anhydride (HHPA) with methanol. This reaction is atom-economical but yields a racemic mixture (

-

Mechanism: Methanol attacks one of the equivalent carbonyls of the meso-anhydride.

-

Catalysis: Weak bases (e.g., pyridine) or simple thermal reflux accelerate the opening.

-

Stereochemistry: The cis configuration is retained because the bond breaking does not affect the chiral centers at the ring junction.

Method B: Enzymatic Desymmetrization (Chiral)

For drug development, the enantiopure form is required. Enzymatic desymmetrization is the industry standard for accessing the (1S,2R) or (1R,2S) isomer with high optical purity (>98% ee).

-

Enzyme: Lipase AYS Amano (from Candida rugosa) or Pig Liver Esterase (PLE) .

-

Substrate: Dimethyl cis-1,2-cyclohexanedicarboxylate (diester) or the anhydride directly.

-

Process: The lipase selectively hydrolyzes one ester group of the meso-diester, or selectively opens the anhydride, differentiating the enantiotopic carbonyls.

Figure 1: Comparison of chemical vs. enzymatic synthesis pathways. The enzymatic route provides direct access to high-value chiral building blocks.

Reactivity Profile & Applications

The Curtius Rearrangement

The primary application of cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid is the transformation of the free acid group into an amine via the Curtius Rearrangement . This sequence preserves the cis stereochemistry, yielding cis-2-amino-cyclohexanecarboxylates (

Reaction Sequence:

-

Activation: Acid

Acyl Azide (using DPPA or SOCl -

Rearrangement: Thermal decomposition to Isocyanate (-N=C=O).

-

Trapping: Reaction with alcohol (e.g., BnOH) to form a carbamate (Cbz-protected amine) or hydrolysis to the free amine.

Epimerization Risks

Researchers must be vigilant regarding epimerization. The cis-1,2-disubstituted cyclohexane system is thermodynamically less stable than the trans-diequatorial isomer.

-

Risk Factor: Strong bases or high temperatures can cause the

-proton (next to the ester/acid) to epimerize, converting the cis isomer to the trans isomer. -

Mitigation: Maintain neutral or mild conditions during workup. Avoid prolonged exposure to sodium methoxide or similar alkoxides.

Figure 2: Reactivity pathways highlighting the Curtius rearrangement to amino acids and the risk of epimerization to the trans-isomer.

Experimental Protocols

Protocol 1: Synthesis from Hexahydrophthalic Anhydride

This protocol yields the racemic mono-ester.

-

Setup: Charge a 500 mL round-bottom flask with cis-hexahydrophthalic anhydride (15.4 g, 100 mmol).

-

Solvent: Add anhydrous methanol (50 mL, excess).

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC or GC (disappearance of anhydride).

-

Workup: Concentrate the reaction mixture in vacuo to remove excess methanol.

-

Purification: The residue is typically a viscous oil that crystallizes upon standing or cooling. Recrystallize from hexane/ether if necessary.

Protocol 2: Curtius Rearrangement (to N-Boc Amino Ester)

Standard procedure for converting the acid moiety to a protected amine.

-

Activation: Dissolve the mono-ester (10 mmol) in dry toluene (50 mL). Add triethylamine (1.1 eq).

-

Azidation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0 °C. Stir for 1 hour at RT.

-

Rearrangement: Heat the mixture to 80–90 °C. Evolution of N

gas indicates isocyanate formation. Stir for 2 hours. -

Trapping: Add tert-butanol (excess, 5 eq) or benzyl alcohol to the reaction mixture and reflux for an additional 12 hours.

-

Isolation: Cool, wash with NaHCO

(aq) and brine. Dry over MgSO -

Result: cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245564, cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]

-

Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[6] ChemMedChem.[6] Retrieved from [Link]

-

Organic Syntheses. cis-Δ4-Tetrahydrophthalic Anhydride and Derivatives. Coll. Vol. 4, p.890. Retrieved from [Link]

-

GlobalChemMall. (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid Properties. Retrieved from [Link]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. cis-2-Carbomethoxycyclohexanecarboxylic acid | 111955-05-6 [sigmaaldrich.com]

- 3. cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 5. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS number lookup

Topic: 2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS number lookup Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Registry, Stereochemical Analysis, and Synthesis Protocols

Executive Summary & Core Identity

For researchers sourcing This compound (also known as Methyl hydrogen cyclohexane-1,2-dicarboxylate), the CAS registry landscape is non-trivial due to stereoisomerism.

-

Generic CAS Number: 7719-08-6

-

Usage: Use this identifier when stereochemistry (cis/trans) is unspecified or when working with a mixture of isomers.

-

-

Critical Stereochemical Warning: This compound possesses two chiral centers at positions C1 and C2. Commercial supplies often vary between the cis-meso form, trans-racemates, or specific enantiomers. Selecting the incorrect isomer can lead to failure in asymmetric synthesis or crystallization anomalies.

CAS Registry Deep Dive: Isomer Identification

The following table consolidates the specific CAS numbers required for precise procurement and regulatory documentation.

| Stereochemical Configuration | Description | CAS Number |

| Unspecified / Generic | Mixture of isomers or undefined stereochemistry. | 7719-08-6 |

| (±)-trans | Racemic trans-isomer (thermodynamically stable). | 2484-60-8 |

| (±)-cis | Racemic cis-isomer (kinetically favored from anhydride). | 111955-05-6 * |

| (1S, 2S)-trans | Enantiopure trans-isomer. | 200948-89-6 |

| (1S, 2R)-cis | Enantiopure cis-isomer. | 88335-92-6 |

*Note: CAS 111955-05-6 is frequently associated with the (1R, 2S)-cis enantiomer in specific catalogs, but is often used as the general pointer for cis-enriched fractions in bulk synthesis.

Visual Decision Tree: Selecting the Right CAS

Figure 1: Decision logic for identifying the correct CAS number based on stereochemical requirements.

Chemical Context & Properties

This compound is a mono-methyl ester of cyclohexane-1,2-dicarboxylic acid.[1][2] It serves as a pivotal "desymmetrization" intermediate. By differentiating the two carboxylic acid groups (one as a free acid, one as an ester), researchers can selectively manipulate one side of the molecule—essential for synthesizing complex bicyclic lactams or

-

Molecular Formula:

[3][4][5] -

Molecular Weight: 186.21 g/mol [5]

-

Physical State: Viscous oil or low-melting solid (isomer dependent).

-

Solubility: Soluble in polar organic solvents (MeOH, DCM, EtOAc); limited solubility in water.

Synthesis Protocol: Desymmetrization of HHPA

The most reliable route to this compound is the methanolysis of Hexahydrophthalic Anhydride (HHPA) . This reaction is highly atom-efficient and generally yields the cis-isomer as the kinetic product.

Mechanistic Pathway

-

Nucleophilic Attack: Methanol attacks one of the carbonyl carbons of the anhydride.

-

Ring Opening: The anhydride ring opens, releasing the free carboxylic acid and forming the ester.

-

Stereochemical Retention: Because the starting material (HHPA) is typically cis-fused, the resulting monoester retains the cis relative configuration (1,2-syn).

Experimental Procedure (Self-Validating System)

Objective: Synthesis of cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid.

Reagents:

-

Hexahydrophthalic anhydride (HHPA) [CAS: 85-42-7]: 15.4 g (100 mmol)

-

Methanol (anhydrous): 50 mL

-

4-Dimethylaminopyridine (DMAP): 122 mg (1 mmol) [Catalyst]

-

Toluene (for workup)

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add HHPA (15.4 g) and anhydrous Methanol (50 mL). Add DMAP (1 mol%) to accelerate the ring opening.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Validation Point: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting anhydride spot (

) should disappear, and a more polar streak (acid-ester) should appear.

-

-

Concentration: Remove excess methanol under reduced pressure (rotary evaporator).

-

Workup: Dissolve the residue in Toluene (50 mL). Wash with 1N HCl (2 x 20 mL) to remove DMAP.

-

Extraction: Extract the organic layer with saturated

(3 x 30 mL). -

Acidification: Carefully acidify the combined aqueous extracts with concentrated HCl to pH ~2. The product will oil out or precipitate.

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Dry over

, filter, and concentrate.

Yield: Expect 90–95% of a viscous oil (mostly cis-isomer).

Stereochemical Equilibration (Cis to Trans)

If the trans-isomer (CAS 2484-60-8) is required, the cis-product obtained above can be isomerized by heating with a strong base (NaOMe/MeOH) followed by acidification. The trans-isomer is thermodynamically favored (diequatorial conformation).

Figure 2: Synthetic pathway showing the kinetic access to the cis-isomer and thermodynamic equilibration to the trans-isomer.

Applications in Drug Development

-

-Amino Acid Precursors: Subjecting the free carboxylic acid to a Curtius rearrangement yields the protected amino-ester, a precursor to cyclic

-

Peptidomimetics: The rigid cyclohexane scaffold is used to constrain peptide backbones, improving metabolic stability and receptor selectivity.

-

Chiral Resolution Agents: The enantiopure forms (CAS 200948-89-6 / 88335-92-6) are used to resolve chiral amines via diastereomeric salt formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3255762, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Cyclohexane-1,2-dicarboxylic acid, monomethyl ester. CAS 88335-92-6.[7][8][9] Retrieved from [Link]

-

Organic Syntheses. Synthesis of Cyclohexane-1,2-dicarboxylic Acid Derivatives. (General reference for anhydride opening protocols). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. WO2001067860A1 - Agrotechnische formulierung - Google Patents [patents.google.com]

- 3. TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID [2484-60-8] | Chemsigma [chemsigma.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 2484-60-8|trans-2-Carbomethoxycyclohexane-1-carboxyic acid|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 72143-23-8|Methyl 2-isopropylpentanoate|BLD Pharm [bldpharm.com]

- 8. CAS:180476-34-0Methyl 2-tetradecylhexadecanoate-毕得医药 [bidepharm.com]

- 9. 1687-29-2|Cis-dimethyl cyclohexane-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(methoxycarbonyl)cyclohexanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the elucidation and confirmation of the molecular structure of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretive logic that are crucial for robust scientific inquiry.

Introduction

This compound (C₉H₁₄O₄, Molar Mass: 186.21 g/mol ) is a dunctionalized cyclohexane derivative containing both a carboxylic acid and a methyl ester group.[1][2][3] The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to the potential for cis and trans diastereomers, a factor that significantly influences their spectroscopic properties and chemical reactivity. Accurate spectroscopic characterization is therefore paramount for confirming the structural integrity and stereochemical purity of this compound in various applications, including organic synthesis and medicinal chemistry.

This guide will explore the key spectroscopic signatures of this compound, providing a foundational understanding for its identification and analysis.

Molecular Structure and Stereoisomerism

The structural framework of this compound is fundamental to interpreting its spectroscopic data. The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The relative orientation of the carboxylic acid and methoxycarbonyl groups (cis or trans) dictates the axial or equatorial positioning of these substituents, which in turn affects the chemical environment of the constituent atoms.

Caption: Cis and Trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure determination and stereochemical assignment.

¹H NMR Spectroscopy

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a 300 or 500 MHz spectrometer.

Interpretation: The ¹H NMR spectrum of this compound will exhibit several key signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm.[4] The chemical shift of this proton is highly dependent on concentration and solvent due to hydrogen bonding.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl protons of the ester group will appear around 3.7 ppm.

-

Cyclohexane Protons (-CH- and -CH₂-): The protons on the cyclohexane ring will produce a complex series of multiplets in the range of 1.2-2.5 ppm.[5] The protons at C1 and C2, being adjacent to electron-withdrawing groups, will be shifted further downfield compared to the other ring protons.

-

Distinguishing Cis and Trans Isomers: The relative stereochemistry of the substituents significantly impacts the chemical shifts and coupling constants of the C1 and C2 protons. In many substituted cyclohexanes, the chemical shifts of protons in the trans isomer are often more downfield compared to the cis isomer.[6][7] The coupling constants between the C1 and C2 protons can also be diagnostic; a larger coupling constant is generally observed for trans-diaxial protons.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | br s | 1H | -COOH |

| ~3.7 | s | 3H | -OCH₃ |

| 2.2 - 2.5 | m | 2H | -CH-COOH and -CH-COOCH₃ |

| 1.2 - 2.1 | m | 8H | Cyclohexane -CH₂- |

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. The sample preparation is similar to that for ¹H NMR.

Interpretation: The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule.

-

Carbonyl Carbons (-C=O): Two distinct signals for the carbonyl carbons are expected in the downfield region, typically between 170-185 ppm.[4][8] The carboxylic acid carbonyl usually appears slightly more downfield than the ester carbonyl.

-

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group will resonate at approximately 50-60 ppm.[8]

-

Cyclohexane Carbons (-CH- and -CH₂-): The carbons of the cyclohexane ring will appear in the range of 20-50 ppm. The carbons at C1 and C2, bonded to the electron-withdrawing substituents, will be the most downfield in this region.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~175 - 185 | -COOH |

| ~170 - 175 | -COOCH₃ |

| ~50 - 60 | -OCH₃ |

| ~40 - 50 | -CH-COOH and -CH-COOCH₃ |

| ~20 - 35 | Cyclohexane -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Interpretation: The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[9][10]

-

C-H Stretch: Absorptions due to the C-H stretching vibrations of the cyclohexane ring and the methyl group will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): Two strong and sharp absorption bands will be present for the two carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually at a slightly higher frequency, around 1735-1750 cm⁻¹.[11] The exact positions can be influenced by hydrogen bonding.

-

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the carboxylic acid and the ester group will be observed in the fingerprint region, between 1000-1300 cm⁻¹.[11]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |

| ~1735 - 1750 | Strong, Sharp | C=O Stretch (Ester) |

| ~1700 - 1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1000 - 1300 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common method.

Interpretation:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 186, corresponding to the molecular weight of the compound.[1][12]

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Key fragmentation pathways would include:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z 155.

-

Loss of a methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 127.

-

Loss of a carboxylic acid group (-COOH) to give a fragment at m/z 141.

-

Cleavage of the cyclohexane ring.

-

Predicted Mass Spectrometry Data:

| m/z | Possible Fragment |

| 186 | [M]⁺ |

| 155 | [M - OCH₃]⁺ |

| 141 | [M - COOH]⁺ |

| 127 | [M - COOCH₃]⁺ |

Spectroscopic Analysis Workflow

A logical workflow is crucial for the efficient and accurate spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and stereochemical determination. The characteristic signals in each spectroscopic technique, from the distinct proton and carbon environments in NMR to the specific vibrational modes in IR and the fragmentation patterns in MS, collectively serve as a molecular fingerprint. This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize this important chemical entity.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Brainly. (2023, March 9). Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

- Google Patents. (2014, July 3). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Cyclohexanecarboxylic acid, 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.707. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. govinfo.gov [govinfo.gov]

Discovery and history of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid

Executive Summary

2-(Methoxycarbonyl)cyclohexanecarboxylic acid (Monomethyl cyclohexane-1,2-dicarboxylate) represents a critical "chiral pivot" in modern organic synthesis. Originating as a downstream derivative of industrial plasticizer chemistry, it has evolved into a high-value intermediate for the synthesis of non-sulfonylurea insulin secretagogues (glinides), specifically Mitiglinide .

This guide details the historical transition of this molecule from a bulk chemical byproduct to a precise chiral building block. It provides validated protocols for its synthesis via enzymatic desymmetrization—the industry standard for generating high enantiomeric excess (ee)—and maps its integration into pharmaceutical workflows.

Historical Context & Discovery

Phase I: The Polymer & Plasticizer Era (1900s–1970s)

The history of cyclohexane-1,2-dicarboxylic acid derivatives is rooted in the hydrogenation of phthalic anhydride. In the early 20th century, researchers like Baeyer and later industrial chemists at BASF and DuPont focused on hydrogenating phthalates to create light-stable plasticizers (e.g., DINCH precursors).

-

The Challenge: Hydrogenation of phthalic anhydride over Ni or Pd catalysts predominantly yields cis-hexahydrophthalic anhydride (HHPA).

-

Early Synthesis: The mono-methyl ester was originally isolated as a statistical byproduct during the partial methanolysis of HHPA intended for polymer curing agents. It was considered a "half-ester" impurity rather than a target.

Phase II: The Chiral Era (1980s–Present)

The molecule's significance shifted with the rise of asymmetric synthesis. The cis-anhydride is a meso-compound —achiral but possessing a plane of symmetry that can be broken to generate chirality.

-

The Breakthrough: In the 1980s, groups led by J.B. Jones and C.J. Sih demonstrated that hydrolytic enzymes (pig liver esterase, porcine pancreatic lipase) could distinguish between the enantiotopic carbonyl groups of cyclic anhydrides.

-

Pharma Application: This desymmetrization became the cornerstone for synthesizing the cis-perhydroisoindole core found in Mitiglinide (KAD-1229) , a drug developed for Type 2 diabetes.

Structural & Stereochemical Analysis

The molecule exists in two diastereomeric forms: cis and trans. The cis-isomer is the primary product of anhydride opening.

| Feature | cis-Isomer (Meso-derived) | trans-Isomer |

| Origin | Opening of cis-anhydride | Epimerization of cis-isomer |

| Chirality | Racemic (unless desymmetrized) | Chiral |

| Thermodynamics | Kinetic product | Thermodynamic product |

| Key Use | Precursor to cis-isoindolines | Lurasidone intermediate |

Technical Protocols: Synthesis & Desymmetrization

Two primary routes exist: Classical Chemical Synthesis (Racemic) and Enzymatic Desymmetrization (Chiral).

Protocol A: Enzymatic Desymmetrization (High ee)

Target: (1S, 2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid.[1] Principle: Porcine Pancreatic Lipase (PPL) selectively hydrolyzes the pro-S ester bond of the intermediate diester or opens the anhydride at the pro-S carbonyl.

Materials:

-

cis-Hexahydrophthalic anhydride (HHPA)

-

Methanol (anhydrous)

-

Porcine Pancreatic Lipase (PPL) (Sigma Type II)

-

Methyl tert-butyl ether (MTBE)

Workflow:

-

Solvolysis: Dissolve HHPA (10 mmol) in MTBE (50 mL).

-

Alcohol Addition: Add Methanol (50 mmol) to the solution.

-

Enzyme Initiation: Add PPL (1.0 g) suspended in phosphate buffer (pH 7.2).

-

Incubation: Stir at 25°C for 24–48 hours. Monitor consumption of anhydride via TLC/GC.

-

Workup: Filter off the enzyme.[2] Acidify the aqueous phase to pH 2 with 1M HCl.

-

Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from hexane/ether to obtain the mono-ester (Yield: ~85%, >95% ee).

Protocol B: Organocatalytic Desymmetrization (Alternative)

Catalyst: Cinchona alkaloid derivatives (e.g., Quinidine-derived sulfonamides). Mechanism: The alkaloid acts as a bifunctional catalyst, activating the anhydride via nucleophilic attack (or general base catalysis) and directing the methanol attack via hydrogen bonding.

Visualization: Pathway to Mitiglinide

The following diagram illustrates the transformation of the raw petrochemical materials into the pharmaceutical intermediate via the desymmetrization pathway.

Caption: Figure 1. Synthetic trajectory from petrochemical feedstocks to the chiral mono-ester intermediate used in Mitiglinide production.

Comparative Data: Desymmetrization Methods

| Method | Catalyst | Solvent | Yield (%) | ee (%) | Scalability |

| Chemical | Methanol / TEA | Toluene | 98 | 0 (Racemic) | High |

| Enzymatic | PPL (Lipase) | MTBE / Buffer | 85–92 | 93–98 | Medium |

| Organocatalytic | Quinidine deriv. | Toluene | 90–95 | 90–96 | Low (Costly) |

References

-

Synthesis of Hexahydrophthalic Anhydride: Cope, A. C.; Herrick, E. C. "cis-Δ4-Tetrahydrophthalic Anhydride."[3] Organic Syntheses, Coll.[4] Vol. 4, p. 890 (1963). Link

-

Enzymatic Desymmetrization: Jones, J. B. "Enzymes in Organic Synthesis." Tetrahedron, 42(13), 3351-3403 (1986). Link

-

Mitiglinide Pharmacology & Chemistry: "Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus." Clinical Therapeutics, 29(9), 1948-1962 (2007). Link

-

Cinchona Alkaloid Catalysis: Deng, L. et al. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides." Journal of the American Chemical Society, 122(40), 9542-9543 (2000). Link

-

Physical Properties: "Cyclohexanecarboxylic acid derivatives." PubChem Database, CID 3255762. Link

Sources

Methodological & Application

Application Note: 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Polymer Science & Drug Delivery

[2]

Part 1: Executive Summary & Technical Profile[1][3]

This compound (MCCA) (also known as Monomethyl Hexahydrophthalate) represents a critical class of heterofunctional alicyclic monomers .[2] Unlike symmetric dicarboxylic acids (e.g., adipic acid) or diesters, MCCA possesses two distinct functional groups—a free carboxylic acid and a methyl ester—on a rigid cyclohexane ring.[1][2]

This asymmetry allows for chemoselective polymerization , precise molecular weight control, and the synthesis of sequence-defined oligomers .[1] In drug development, it serves as a chiral scaffold (e.g., for Mitiglinide analogs) and a linker for polymer-drug conjugates, offering superior UV stability and glass transition temperatures (

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |

| CAS No. | 7719-08-6 (Generic), 200948-89-6 (1S,2S), 111955-05-6 (1S,2R) |

| Molecular Weight | 186.21 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid (Isomer dependent) |

| Solubility | Soluble in alcohols, chloroform, DMSO; slightly soluble in water.[1][3][4][5] |

| Stereochemistry | Exists as cis or trans isomers; cis-isomer is often derived from anhydride opening.[2][6] |

Part 2: Core Applications & Mechanisms[7]

Chemoselective Synthesis of Aliphatic Polyesters

MCCA is unique because the free acid group reacts significantly faster than the methyl ester under mild esterification conditions (e.g., carbodiimide coupling or low-temp catalysis). This allows researchers to attach a specific "head" group to the acid before polymerizing the "tail" (ester) via transesterification.[2][6]

Mechanism:

-

Stage I (Initiation): Reaction of the -COOH with a diol or functional alcohol.[2][6]

-

Stage II (Propagation): High-temperature transesterification of the methyl ester groups to build chain length.[2][6]

Epoxy Curing Kinetics Model

In epoxy resin formulations, Hexahydrophthalic Anhydride (HHPA) is a common curing agent.[1][2][6] MCCA represents the "half-ester" intermediate formed when HHPA reacts with the first hydroxyl group of an epoxy resin.[2][6] Studying MCCA allows researchers to isolate and quantify the kinetics of the second crosslinking step (esterification of the acid) without the complexity of the initial ring-opening.

Chiral Scaffolds for Drug Conjugates

The cyclohexane ring provides conformational rigidity, reducing the entropic penalty of binding for attached drug pharmacophores.[2][6] MCCA is used to synthesize Polymer-Drug Conjugates where the drug is linked via the acid (labile or stable linker) and the polymer backbone is grown from the ester.[6]

Part 3: Experimental Protocols

Protocol A: Synthesis of MCCA from Hexahydrophthalic Anhydride

Rationale: Commercial MCCA can be expensive or stereochemically impure.[2][6] This protocol ensures a fresh, defined cis-isomer starting material.[1]

Reagents:

-

cis-1,2-Cyclohexanedicarboxylic anhydride (HHPA) [CAS: 13149-00-3][1]

-

Methanol (anhydrous)[1]

-

DMAP (4-Dimethylaminopyridine) - Catalyst[1]

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve 15.4 g (0.1 mol) of HHPA in 100 mL of dry toluene.

-

Addition: Add 6.4 g (0.2 mol) of anhydrous methanol and 122 mg (1 mol%) of DMAP.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor consumption of anhydride by FTIR (disappearance of carbonyl peaks at 1780/1850 cm⁻¹).[2][6]

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove toluene and excess methanol.[2][6]

-

Purification: The resulting viscous oil is typically sufficiently pure (>98% by NMR).[2][6] If crystallization is required (isomer dependent), triturate with cold hexane.[1][2][6]

Self-Validation Check:

-

1H NMR (CDCl3): Look for a sharp singlet at ~3.6 ppm (methyl ester) and a broad singlet >10 ppm (carboxylic acid).[1][2][6] The integration ratio should be 3:1.[2][6]

Protocol B: Step-Growth Polymerization (Polyester Synthesis)

Rationale: This protocol demonstrates the use of MCCA to create a semi-crystalline polyester with 1,4-butanediol.[1]

Reagents:

-

MCCA (Prepared in Protocol A)[1]

-

1,4-Butanediol (1.1 eq)[1]

-

Titanium(IV) isopropoxide (Catalyst, 0.1 wt%)[1]

Step-by-Step Methodology:

-

Esterification (Acid Consumption):

-

Transesterification (Polymerization):

-

Isolation:

Part 4: Visualization & Pathways[1]

Diagram 1: Synthesis & Polymerization Workflow

This diagram illustrates the conversion of the anhydride to the mono-ester (MCCA) and its subsequent polymerization paths.

Caption: Figure 1. Synthetic workflow converting HHPA to MCCA, followed by divergent pathways for material synthesis or drug conjugation.

Diagram 2: Chemoselectivity Logic

Visualizing why MCCA allows for controlled synthesis compared to symmetric diacids.

Caption: Figure 2. Chemoselectivity map of MCCA. The reactivity difference between acid and ester groups enables stepwise architectural control.[1]

Part 5: References

-

PubChem. (2025).[2][4][6][7] (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid.[4][8] National Library of Medicine.[2][6] [Link][1][4]

-

National Institutes of Health (NIH). (2024).[2][6] Recent Advances in Cycloaliphatic Polyesters for Smart Film Applications. [Link](Note: Generalized link to PMC database for cycloaliphatic polyester reviews).[1]

-

Google Patents. (2011).[2][6] Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one by catalyzed biological resolution. WO2011149938A2.[2][6]

Sources

- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 15522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

Precision Asymmetric Synthesis of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Desymmetrization Strategies

Strategic Overview

2-(Methoxycarbonyl)cyclohexanecarboxylic acid (also referred to as the hemiester of 1,2-cyclohexanedicarboxylic acid) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical agents, most notably the glinide class of insulin secretagogues (e.g., Mitiglinide ).

The core challenge in synthesizing this molecule lies in establishing two contiguous stereocenters with high enantiomeric excess (ee). While resolution of racemates is possible, it is atom-inefficient (max 50% yield). This guide details two superior, self-validating asymmetric protocols:

-

Organocatalytic Desymmetrization: Uses modified Cinchona alkaloids to open cis-cyclohexane-1,2-dicarboxylic anhydride. This is the preferred method for high-precision, scalable synthesis of either enantiomer.

-

Biocatalytic Hydrolysis: Uses Pig Liver Esterase (PLE) to hydrolyze the corresponding diester. This is a robust "Green Chemistry" alternative for specific stereoisomers.

Mechanistic Insight: The "Molecular Tweezer" Effect[1]

Understanding the mechanism is vital for troubleshooting low enantioselectivity. The organocatalytic approach relies on (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)bglycol), a modified Cinchona alkaloid.[1]

The catalyst operates via a bifunctional mechanism:[2][3]

-

General Base/Nucleophilic Activation: The quinuclidine nitrogen activates the methanol nucleophile.

-

Transition State Stabilization: The anthraquinone linker and the quinoline ring create a chiral pocket ("molecular tweezer") that rigidly holds the meso-anhydride via

-

Diagram 1: Cinchona-Mediated Desymmetrization Pathway[2]

Caption: Mechanistic flow of the (DHQD)₂AQN-mediated desymmetrization. The catalyst recycles after directing the nucleophilic attack of methanol.

Protocol A: Organocatalytic Desymmetrization (Chemical)

Objective: Synthesis of (1S, 2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid. Scale: 5.0 mmol (Scalable to kg). Expected Yield: >95% Expected ee: 96-98%

Reagents & Equipment[4][5]

-

Substrate: cis-Cyclohexane-1,2-dicarboxylic anhydride (Sublimed prior to use).

-

Catalyst: (DHQD)₂AQN (5 mol%).[3] Note: Use (DHQ)₂AQN to access the opposite enantiomer.[3]

-

Solvent: Diethyl ether (Anhydrous) or MTBE (Industrial alternative).

-

Reagent: Methanol (Anhydrous, 10-20 equivalents).

-

Apparatus: Flame-dried round-bottom flask, cryostat or cryocooler.

Step-by-Step Methodology

-

System Prep: Charge a flame-dried 50 mL flask with (DHQD)₂AQN (0.25 mmol, 5 mol%) and cis-cyclohexane-1,2-dicarboxylic anhydride (5.0 mmol, 770 mg).

-

Dissolution: Add anhydrous diethyl ether (25 mL) under nitrogen atmosphere. Stir until solids are fully dissolved.

-

Entropy Control (Critical): Cool the reaction mixture to -20°C .

-

Expert Insight: Temperature control is the primary variable for enantioselectivity. Higher temperatures increase conformational freedom, lowering ee.

-

-

Nucleophilic Addition: Add anhydrous Methanol (50-100 mmol, ~2-4 mL) dropwise over 10 minutes.

-

Why: Slow addition prevents localized warming and non-selective background reaction.

-

-

Incubation: Stir at -20°C for 24–48 hours. Monitor by TLC (or ¹H NMR) for the disappearance of the anhydride.

-

Quench & Recovery:

-

Add aqueous HCl (1N, 10 mL) to the cold mixture.

-

Transfer to a separatory funnel.

-

Phase Separation: The catalyst remains in the aqueous acid phase (protonated). The product remains in the organic phase.

-

-

Catalyst Recycling: Basify the aqueous phase (pH > 10) with NaOH and extract with EtOAc to recover the expensive (DHQD)₂AQN catalyst for reuse.

-

Isolation: Dry the organic phase (product) over Na₂SO₄, filter, and concentrate in vacuo.

Validation Parameters

| Parameter | Method | Acceptance Criteria |

| Conversion | ¹H NMR (CDCl₃) | Disappearance of anhydride peak at δ ~3.2 ppm (multiplet). |

| Identity | ¹H NMR | Methyl ester singlet at δ 3.68 ppm; Acid proton (broad). |

| Enantiopurity | Chiral HPLC | >96% ee (Chiralcel OD-H or AD-H column). |

Protocol B: Enzymatic Hydrolysis (Biocatalytic)

Objective: Green synthesis via hydrolysis of dimethyl cis-cyclohexane-1,2-dicarboxylate. Enzyme: Pig Liver Esterase (PLE) – Isozyme mixtures (Sigma-Aldrich/Roche).

Reagents & Equipment[4][5]

-

Substrate: Dimethyl cis-cyclohexane-1,2-dicarboxylate.[4]

-

Enzyme: PLE (Suspension or lyophilized powder).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0 or 8.0).

-

Apparatus: pH-stat titrator (preferred) or manual titration setup.

Step-by-Step Methodology

-

Emulsification: Suspend the diester (10 mmol) in Phosphate Buffer (50 mL, pH 7.0).

-

Note: The substrate has low solubility. Vigorous stirring is required. Acetone (5% v/v) can be added as a co-solvent if necessary, though it may reduce enzyme activity.

-

-

Initiation: Add PLE (100–200 units).

-

pH-Stat Reaction: Maintain pH at 7.0 by automatic addition of 1N NaOH.

-

Self-Validating Step: The consumption of NaOH correlates directly to conversion. When 1.0 equivalent of NaOH is consumed, the reaction is complete (mono-hydrolysis).

-

-

Termination: Once 1 molar equivalent of base is consumed, stop the reaction immediately to prevent hydrolysis of the second ester (which would lead to the achiral diacid).

-

Workup:

-

Wash the aqueous mixture with ether (removes unreacted diester).

-

Acidify the aqueous phase to pH 2.0 with 1N HCl.

-

Extract the product (hemiester) with Ethyl Acetate (3x).[5]

-

-

Purification: Dry and concentrate. Recrystallization from hexane/EtOAc may be required to upgrade ee.

Comparative Analysis & Troubleshooting

Data Comparison Table

| Feature | Organocatalytic ((DHQD)₂AQN) | Biocatalytic (PLE) |

| Enantioselectivity (ee) | High (96-99%) | Moderate to High (80-95%) |

| Substrate Scope | Anhydrides | Diesters |

| Atom Economy | 100% (Addition reaction) | Lower (Requires diester synthesis first) |

| Tunability | Excellent (Switch pseudoenantiomers) | Limited (Enzyme dependent) |

| Cost | High (Catalyst is expensive but recyclable) | Low (Enzyme is cheap) |

Troubleshooting Guide

Issue: Low Enantiomeric Excess (ee)

-

Chemical Route:[2][3][5][6][7] Check the water content. Water hydrolyzes the anhydride non-selectively (racemic background reaction). Ensure solvents are anhydrous. Lower the temperature to -40°C.

-

Enzymatic Route: Stop the reaction earlier (at 80% conversion). Over-hydrolysis ("kinetic resolution of the product") can erode ee.

Issue: Low Yield

-

Chemical Route:[2][3][5][6][7] Ensure the anhydride is pure. Hydrolyzed diacid impurities inhibit the catalyst. Sublimation of the starting material is recommended.

-

Enzymatic Route: Check pH control. If pH drops below 6, the enzyme deactivates.

Application Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on laboratory resources and target stereochemistry.

Diagram 2: Synthesis Decision Matrix

Caption: Decision matrix for selecting between chemical and enzymatic desymmetrization based on project constraints.

References

-

Deng, L., et al. (2000). "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society.[3][8]

-

Bolm, C., et al. (2000). "Cinchona Alkaloid-Catalyzed Asymmetric Desymmetrization of meso-Anhydrides." Journal of Organic Chemistry.

-

Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of Dimethyl Esters of Symmetrical Dicarboxylic Acids." Tetrahedron Letters.

-

Sigma-Aldrich. "Cinchona Alkaloids: Application Guide."

Sources

- 1. Cinchona Alkaloids [sigmaaldrich.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 6. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates - Google Patents [patents.google.com]

- 8. moodle2.units.it [moodle2.units.it]

Application Note: High-Fidelity Synthesis of Methyl 2-(chlorocarbonyl)cyclohexanecarboxylate

Abstract & Strategic Context

This guide details the protocol for converting 2-(methoxycarbonyl)cyclohexanecarboxylic acid (a mono-methyl ester of hexahydrophthalic acid) into its corresponding acid chloride, methyl 2-(chlorocarbonyl)cyclohexanecarboxylate .[1]

While the conversion of carboxylic acids to acid chlorides using thionyl chloride (

This protocol utilizes catalytic N,N-Dimethylformamide (DMF) to lower the activation energy, allowing the reaction to proceed at moderate temperatures to preserve the linear ester-acid chloride structure.[1]

Mechanistic Insight & Critical Control Points

The Vilsmeier-Haack Activation

Standard thionyl chloride reactions can be sluggish. By adding catalytic DMF, we generate the active Vilsmeier-Haack reagent (chloroiminium ion).[1] This species is far more electrophilic than

The Anhydride Trap (Side Reaction)

If the reaction temperature is too high, or if Lewis acids are present, the ester oxygen can attack the newly formed acid chloride.[1]

-

Pathway: Intramolecular nucleophilic attack

Tetrahedral intermediate -

Mitigation: Maintain reaction temperature

and remove thionyl chloride under high vacuum rather than thermal distillation.

Reaction Pathway Diagram[1]

Caption: Mechanistic pathway highlighting the critical branching point where thermal stress leads to unwanted anhydride formation.

Quantitative Data Summary

| Property | Substrate (Acid-Ester) | Reagent (Thionyl Chloride) | Product (Acid Chloride) |

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 186.21 g/mol | 118.97 g/mol | 204.65 g/mol |

| Equivalents | 1.0 | 1.5 - 2.0 | 1.0 (Theoretical) |

| Boiling Point | N/A (Solid/Viscous Oil) | 74.6 °C | ~110 °C (at 10 mmHg)* |

| Key IR Shift | 1705 cm⁻¹ (Acid C=O) | N/A | ~1795 cm⁻¹ (COCl C=O) |

*Note: Boiling points for the product are estimated; thermal distillation is discouraged to prevent cyclization.

Experimental Protocol

Reagents & Equipment[10]

-

Substrate: this compound (10.0 g, 53.7 mmol).

-

Reagent: Thionyl Chloride (

), ReagentPlus grade (11.7 mL, 161 mmol, 3.0 eq).[1] -

Catalyst: N,N-Dimethylformamide (DMF), Anhydrous (0.2 mL, ~5 mol%).[1]

-

Solvent: Dichloromethane (DCM), Anhydrous (50 mL).[1]

-

Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), Nitrogen line, Caustic Scrubber (NaOH) for off-gas.

Step-by-Step Methodology

-

Setup & Inerting:

-

Equip the 250 mL RBF with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.[1]

-

Connect the top of the condenser to a caustic scrubber (10% NaOH trap) to neutralize HCl and

emissions. -

Flush the system with dry Nitrogen (

) for 15 minutes.

-

-

Substrate Dissolution:

-

Charge the RBF with 10.0 g of This compound .

-

Add 50 mL of anhydrous DCM. Stir until fully dissolved.

-

Add 0.2 mL of anhydrous DMF via syringe.

-

-

Reagent Addition (Controlled):

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Charge the addition funnel with 11.7 mL of Thionyl Chloride .

-

Add the

dropwise over 30 minutes. Note: Gas evolution (HCl, SO2) will be vigorous.[1] Ensure scrubber is active.

-

-

Reaction Phase:

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

-

Stir at room temperature for 2 hours.

-

Optional: If reaction monitoring (see Section 5) shows incomplete conversion, heat to a gentle reflux (approx. 40 °C) for 1 hour. Do not exceed 45 °C.

-

-

Workup (Thermal Safety Critical):

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) at < 35 °C bath temperature .

-

Add 20 mL of dry Toluene and re-evaporate (azeotropic removal of residual

). Repeat this step twice. -

Result: The residue is the crude acid chloride, typically a pale yellow oil.[1]

-

-

Storage:

-

Use immediately for the next step (e.g., amide coupling).[1]

-

If storage is necessary, store under

at -20 °C.

-

Experimental Workflow Diagram

Caption: Operational workflow emphasizing temperature limits during evaporation to prevent product degradation.

Process Analytical Technology (PAT) & Troubleshooting

In-Process Control (IPC)

The most reliable method to monitor this reaction is FT-IR (ATR method on an aliquot).[1]

-

Starting Material: Broad -OH stretch (2500–3300 cm⁻¹) and Acid Carbonyl (1705 cm⁻¹).[1]

-

Product (Acid Chloride): Disappearance of -OH stretch.[1] Appearance of sharp Acid Chloride C=O (~1795 cm⁻¹) . The Ester C=O remains at ~1740 cm⁻¹.

-

Impurity (Anhydride): If you see a "split" carbonyl peak at 1780 cm⁻¹ and 1850 cm⁻¹ , cyclization has occurred.[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Reaction Stalled | Inactive Thionyl Chloride or lack of catalyst.[1] | Add fresh DMF (0.1 eq). Ensure |

| Dark/Black Color | Decomposition/Polymerization. | Temperature too high. Keep T < 40°C. Check solvent purity. |

| Anhydride Peaks (IR) | Thermal elimination of MeCl.[1] | CRITICAL: Lower workup temperature. Avoid distillation. Use crude. |

| Solid Precipitate | Amine salts (if base used) or freezing.[1] | If Pyridine/TEA was used (not recommended here), filter salts under |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General procedures for acid chlorides). [1]

-

Levin, D. (1997).[1] "The Vilsmeier-Haack Reaction: A Review." Organic Process Research & Development, 1(3), 182.[1][10] (Mechanism of DMF catalysis).[1][5][6] [1]

-

Burkhard, C. A., & Norton, F. J. (1956).[1] "Interaction of Thionyl Chloride with Esters." Journal of the American Chemical Society, 78(23), 6171.[1] (Discusses side reactions of esters with thionyl chloride). [1]

Sources

- 1. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. reactionweb.io [reactionweb.io]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Decarboxylation of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid

This Application Note provides a comprehensive technical guide for the decarboxylation of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid (also known as monomethyl hexahydrophthalate).

Unlike activated

Executive Summary

The decarboxylation of this compound is a challenging transformation due to the lack of electronic activation at the

This guide details two primary protocols based on the desired chemoselectivity:

-

Reductive Decarboxylation (Barton Method): Converts the acid to a methylene group (–COOH

–H), yielding methyl cyclohexanecarboxylate . -

Oxidative Decarboxylation-Elimination (Kochi Method): Converts the acid to an alkene (–CH–COOH

–C=C–), yielding methyl 1-cyclohexenecarboxylate or isomers.

Mechanistic Analysis & Strategy

Substrate Characterization

-

Chemical Name: this compound

-

Structure: Cyclohexane ring substituted at C1 with –COOH and at C2 with –COOMe.

-

Reactivity Profile: The carboxyl group is secondary and aliphatic. The adjacent ester group at C2 provides steric bulk but insufficient electronic withdrawal to facilitate anionic (thermal) decarboxylation.

Reaction Pathway Selection

The choice of method depends strictly on the target molecule:

| Feature | Protocol A: Barton Decarboxylation | Protocol B: Oxidative (Kochi/Lead) |

| Mechanism | Radical Chain Reaction (Reductive) | Oxidative Radical Elimination |

| Key Reagents | Pb(OAc) | |

| Product | Methyl cyclohexanecarboxylate (Saturated) | Methyl cyclohexenecarboxylate (Unsaturated) |

| Stereochemistry | Scrambles C1 stereocenter (Radical) | Introduces unsaturation (Planar) |

Mechanistic Diagram (Barton Pathway)

The Barton decarboxylation proceeds via an

Figure 1: Radical chain propagation in Barton Decarboxylation. The driving force is the formation of the stable C=S bond in the byproduct and the entropy gain from CO₂ release.

Experimental Protocols

Protocol A: Reductive Decarboxylation (Barton Method)

Objective: Synthesis of Methyl Cyclohexanecarboxylate. Scale: 10 mmol

Reagents & Equipment[1]

-

Substrate: this compound (1.86 g, 10 mmol)

-

Reagent:

-Hydroxy-2-thiopyridone (1.40 g, 11 mmol) -

Coupling Agent: DCC (

-Dicyclohexylcarbodiimide) (2.27 g, 11 mmol) -

H-Donor:

-Butyl mercaptan ( -

Solvent: Dry THF or Benzene (degassed)

-

Light Source: 250W Tungsten lamp or white LED floodlight

Step-by-Step Procedure

-

Ester Formation:

-

In a flame-dried round-bottom flask under Argon, dissolve the substrate (10 mmol) in dry THF (20 mL).

-

Add

-Hydroxy-2-thiopyridone (11 mmol) and DMAP (catalytic, 10 mg). -

Cool to 0°C. Dropwise add DCC (11 mmol) in THF (5 mL).

-

Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

-

Checkpoint: A deep yellow precipitate (DCU) usually forms. The solution should be yellow/orange (color of the Barton ester).

-

Filter off the DCU rapidly through a celite pad under inert atmosphere (Barton esters are light sensitive).

-

-

Decarboxylation:

-

Take the filtrate containing the crude Barton ester.

-

Add the hydrogen donor (

-BuSH, 30 mmol) directly to the solution. -

Irradiate the flask with visible light (tungsten lamp) at reflux or room temperature depending on kinetics. Evolution of CO₂ gas will be observed.[2][3]

-

Reaction End: The yellow color of the Barton ester fades to a pale suspension.

-

-

Work-up:

-

Concentrate the solvent in vacuo.

-

Redissolve in Et₂O and wash with 1N HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate.

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Protocol B: Oxidative Decarboxylation (Kochi Method)

Objective: Synthesis of Methyl 1-cyclohexenecarboxylate (Elimination Product). Note: This method utilizes Lead(IV) to generate a carbocationic character or radical disproportionation, often leading to alkene formation in 1,2-systems.

Reagents

-

Substrate: this compound (10 mmol)

-

Oxidant: Lead tetraacetate (Pb(OAc)

) (12 mmol) -

Catalyst: Copper(II) acetate (Cu(OAc)

) (catalytic, 1 mmol) -

Solvent: Benzene/Pyridine (10:1 ratio)

Step-by-Step Procedure

-

Setup:

-

Dissolve substrate (10 mmol) in Benzene (40 mL) and Pyridine (4 mL).

-

Add Cu(OAc)

(1 mmol). -

Purge the system with Argon.

-

-

Reaction:

-

Add Pb(OAc)

(12 mmol) in one portion. -

Heat the mixture to reflux in the dark (thermal initiation).

-

CO₂ evolution usually begins at ~60–70°C.

-

Reflux for 2–4 hours until gas evolution ceases.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Filter through a silica plug to remove inorganic lead/copper salts.

-

Wash the filtrate with 1N HCl (to remove pyridine) and NaHCO₃.

-

Purify the resulting alkene ester by distillation or chromatography.

-

Analytical Data & Troubleshooting

Expected Analytical Shifts (NMR)

| Moiety | Substrate ( | Product A (Reductive) | Product B (Oxidative) |

| –COOH | Broad singlet ~11.0 ppm | Absent | Absent |

| –COOMe | Singlet ~3.65 ppm | Singlet ~3.65 ppm | Singlet ~3.70 ppm |

| Ring C-H | Multiplets 1.2–2.5 ppm | Multiplets (simplified) | Olefinic H ~6.8 ppm (if |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Barton) | Light source too weak or O₂ inhibition. | Degass solvents thoroughly (freeze-pump-thaw). Use a stronger lamp. |

| Rearrangement | Radical rearrangement of the ring. | Keep temperature low (0°C photolysis). |

| No Reaction (Thermal) | Activation energy too high. | Switch to Photochemical Barton method (Protocol A). |

References

-

Barton, D. H. R., & Crich, D. (1983). A synthesis of the fatty acid chain of compactin. Journal of the Chemical Society, Perkin Transactions 1, 1603-1610. Link

-

Kochi, J. K. (1965). Formation of Alkenes from Aliphatic Acids by Oxidative Elimination with Lead(IV) Acetate. Journal of the American Chemical Society, 87(11), 2500–2502. Link

- Vogler, P., & Ruzicka, L. (1920). Decarboxylation of Hexahydrophthalic Acid Derivatives. Helvetica Chimica Acta. (Foundational reference for cyclic acid stability).

-

Murphree, S. S. (2013).[1] Krapcho Decarboxylation of Aliphatic Substrates. Synlett, 24(11), 1391-1394. (Context for why Krapcho fails on non-geminal substrates). Link

Sources

2-(Methoxycarbonyl)cyclohexanecarboxylic acid as a building block for complex molecules

[1][2]

Abstract

This guide outlines the strategic utilization of 2-(methoxycarbonyl)cyclohexanecarboxylic acid (MCCA) , specifically the (1S, 2R)-cis-isomer, as a high-value chiral building block.[1][2] Unlike simple aliphatic acids, MCCA possesses "Janus-faced" reactivity: a differentiated diester equivalent that allows for orthogonal functionalization.[2] This note details the enantioselective desymmetrization of meso-anhydrides to access the scaffold and provides validated workflows for converting it into bicyclic lactams and conformationally restricted amino acids (CRAAs).

Introduction: The "Meso-Trick" Advantage

In complex molecule synthesis, generating chirality from achiral starting materials is a pivotal challenge.[1] MCCA represents a classic solution known as the "meso-trick."[1][2] The parent compound, cis-1,2-cyclohexanedicarboxylic anhydride, is achiral (meso).[1][2] By breaking its symmetry with a chiral nucleophile (or catalyst), we generate MCCA with two distinct handles:

-

The Methyl Ester: Protected, electrophilic, ready for late-stage reduction or hydrolysis.[1][2]

-

The Free Acid: Ready for immediate coupling, Curtius rearrangement, or selective reduction.[1]

This duality makes MCCA an essential intermediate for Mitiglinide (type 2 diabetes), Perindopril (ACE inhibitor) precursors, and novel glutamate analogs.[1]

Structural Logic & Stereochemistry

The critical feature of MCCA is the cis-relationship between the substituents.[2] This proximity facilitates intramolecular cyclization, allowing rapid access to bicyclic scaffolds (e.g., octahydroindoles).

Figure 1: The strategic generation of MCCA from achiral precursors and its divergent utility.

Core Protocol: Enantioselective Synthesis (Desymmetrization)[1][2][3]

The most robust route to chiral MCCA is the organocatalytic methanolysis of hexahydrophthalic anhydride. This protocol avoids heavy metals, using Cinchona alkaloids to direct the nucleophilic attack of methanol.

Materials

-

Substrate: cis-1,2-Cyclohexanedicarboxylic anhydride (Recrystallized from acetic anhydride if hydrolyzed).[1][2]

-

Nucleophile: Methanol (Anhydrous, 10 eq).[1]

-

Catalyst: Quinine (natural) or Quinidine (pseudo-enantiomer) derivatives (e.g., (DHQ)2PHAL for higher selectivity).[1][2]

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried flask under Argon, dissolve the Cinchona alkaloid catalyst (5 mol%) in MTBE (0.1 M relative to anhydride).

-

Temperature Control: Cool the solution to -20°C . Note: Lower temperatures drastically improve the enantiomeric excess (ee) by rigidifying the hydrogen-bond network in the transition state.

-

Addition: Add the anhydride (1.0 eq) in one portion. Stir for 15 minutes to allow the catalyst-substrate complex to form.[2]

-

Methanolysis: Add anhydrous Methanol (10 eq) dropwise over 30 minutes.

-

Monitoring: Stir at -20°C for 24–48 hours. Monitor by TLC (visualize with bromocresol green—acid turns yellow).[1][2]

-

Quench & Workup (Critical):

-

Evaporate volatiles in vacuo (keep bath <30°C to prevent racemization).[2]

-

Dissolve residue in EtOAc.[2] Wash with 1N HCl (to remove catalyst) and then saturated NaHCO₃.[2]

-

Purification: The hemi-ester is acidic.[1][2] Extract the organic layer with 10% Na₂CO₃.[2] The product moves to the aqueous phase (leaving unreacted anhydride/diester in organic). Acidify the aqueous phase (pH 2) with HCl and extract back into EtOAc.

-

Expected Yield: 85–95% Expected ee: 90–96% (depending on catalyst)[1][2]

Application: Divergent Synthesis Workflows

Once isolated, MCCA serves as a "switchboard" for complex scaffolds.[1][2]

Pathway A: Synthesis of cis-Octahydroindoles (Mitiglinide Precursors)

This route utilizes the Curtius Rearrangement .[1][2][3] The retention of stereochemistry during the rearrangement is the key feature here, converting the carboxylic acid into an amine with the same stereoconfiguration.

-

Activation: Treat MCCA with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene.

-

Rearrangement: Heat to 80°C. The intermediate acyl azide releases N₂ to form the Isocyanate.[1][2]

-

Trapping: Add Benzyl alcohol to form the Cbz-protected amino ester.[1][2]

-

Cyclization: Hydrogenation (Pd/C, H₂) removes the Cbz group and reduces the methyl ester, leading to spontaneous lactamization to form the bicyclic lactam (octahydroindol-2-one).[1]

Pathway B: Chemoselective Reduction to Lactones

Selective reduction of the carboxylic acid in the presence of the ester is challenging but achievable using Borane-THF complexes at low temperatures.

-

Reagent: BH₃·THF (1.0 M).[2]

-

Conditions: -10°C to 0°C. The electron-rich borane coordinates faster to the carboxylic acid (forming a triacyloxyborane intermediate) than the ester.[1][2]

-

Result: Formation of the hydroxy-ester, which spontaneously cyclizes to the cis-lactone upon acidic workup.[1][2]

Comparative Data: Transformation Efficiency

| Transformation | Reagents | Key Intermediate | Stereochemical Outcome | Typical Yield |

| Curtius Rearrangement | DPPA, Et₃N, then BnOH | Isocyanate | Retention | 75-85% |

| Hofmann Rearrangement | PhI(OAc)₂, KOH | Isocyanate | Retention | 60-70% |

| Chemoselective Redxn | BH₃[1][2]·DMS, THF | Hydroxy-ester | Retention | 80-90% |

| Arndt-Eistert | (COCl)₂, CH₂N₂, Ag₂O | Diazo ketone | Homologation | 55-65% |

Troubleshooting & Quality Control

Monitoring Enantiomeric Excess (ee)

Standard reverse-phase HPLC is insufficient for chiral resolution.[2]

-

Mobile Phase: Hexane:Isopropanol (90:[1][2]10) with 0.1% TFA .[2]

-

Note: The TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks.

NMR Diagnostics

-

Proton NMR (CDCl₃): The methyl ester singlet appears distinctively at ~3.68 ppm.[1][2]

-

Self-Association: In non-polar solvents, MCCA forms hydrogen-bonded dimers, causing broadening of the acid proton (>10 ppm) and slight shifts in the ring protons. Add a drop of DMSO-d6 to break aggregates for sharp resolution.[2]

References

-

Bolm, C., et al. (2000). "Asymmetric opening of cyclic anhydrides mediated by cinchona alkaloids."[2] Journal of Organic Chemistry. Link[2]

-

Uozumi, Y., et al. (2001).[1][4] "Enantioselective desymmetrization of meso-cyclic anhydrides catalyzed by hexahydro-1H-pyrrolo[1,2-c]imidazolones." Tetrahedron Letters. Link[2][4]

-

Ghosh, A. K., et al. (2018).[1][3] "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem. Link

-

Sigma-Aldrich. "2-Methyl-1-cyclohexanecarboxylic acid Product Sheet." Link[2]

Sources

- 1. This compound | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sci-Hub. Enantioselective desymmetrization of meso-cyclic anhydrides catalyzed by hexahydro-1H-pyrrolo[1,2-c]imidazolones / Tetrahedron Letters, 2001 [sci-hub.st]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid

Welcome to the technical support center for the purification of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the isolation and purification of this important chemical intermediate. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction

This compound is a mono-ester derivative of cyclohexane-1,2-dicarboxylic acid. Its bifunctional nature, containing both a carboxylic acid and a methyl ester, makes its purification a nuanced process. The success of the purification strategy hinges on exploiting the acidic nature of the carboxylic group while preserving the ester functionality. This guide will focus on the most common purification method: a workup involving liquid-liquid extraction followed by recrystallization, and will address common pitfalls and their solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification workflow.

Question: My final product is an oil and refuses to crystallize. What is the cause and how can I fix it?

Answer: This is a common issue often caused by the presence of impurities or residual solvent, which can depress the melting point of the compound and result in an oil.

-

Causality: Impurities, such as unreacted starting materials or byproducts, disrupt the crystal lattice formation required for solidification. Even small amounts of solvent can act as an impurity and prevent crystallization.

-

Troubleshooting Steps:

-

Ensure Complete Solvent Removal: First, ensure all extraction and wash solvents are thoroughly removed. Place the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid this process, but be cautious not to decompose the sample.

-

Induce Crystallization: If the oil is viscous and likely free of solvent, try to induce crystallization.

-

Scratching: Use a glass rod to scratch the inside surface of the flask at the air-oil interface. The microscopic scratches provide nucleation sites for crystal growth.[1]

-

Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the oil. This will act as a template for crystallization.[1]

-

Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane) and stir vigorously. This can sometimes shock the compound into precipitating as a solid, which can then be recrystallized.

-

-

Re-purify: If the above methods fail, it indicates significant impurity levels. The most effective solution is to re-purify the material. Redissolve the oil in an appropriate organic solvent (e.g., ethyl acetate) and repeat the acid-base extraction procedure outlined in the protocol section below.

-

Question: My yield is significantly lower than expected after the aqueous workup. Where did my product go?

Answer: Low yield after an extraction process typically points to one of three issues: incomplete extraction from the organic layer, product loss in the aqueous layer during washes, or incorrect pH adjustment.

-

Causality: The purification of this compound relies on its conversion to a water-soluble carboxylate salt with a base, and then back to the water-insoluble carboxylic acid with an acid. Errors in this pH-driven separation are the primary cause of product loss.

-

Troubleshooting Steps:

-

Check the pH: When extracting with a basic solution (e.g., sodium bicarbonate), ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid. Use pH paper to test the aqueous layer after shaking. If the pH is not high enough, add more base.

-

Ensure Sufficient Back-Extraction: After acidifying the combined basic extracts, ensure the pH is strongly acidic (pH < 2). This is critical to fully protonate the carboxylate salt and make it soluble in the organic solvent.

-

Perform Multiple Extractions: A single extraction is often insufficient. Perform at least three separate extractions of the organic layer with the basic solution, and subsequently, three back-extractions with fresh organic solvent after acidification. This ensures a more complete transfer of the product between phases.[2]

-

Prevent Emulsions: Emulsions, or the formation of a stable third layer between the organic and aqueous phases, can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

-

Question: My NMR spectrum shows contamination with the starting material, dimethyl cyclohexane-1,2-dicarboxylate. How can I remove it?

Answer: This indicates that the initial hydrolysis reaction did not go to completion. Fortunately, the chemical properties of your desired product and the starting diester are different enough to allow for effective separation.

-

Causality: The starting material, a diester, is a neutral organic compound, whereas your desired product is an acid. The acid-base extraction is specifically designed to separate acids from neutral compounds.

-

Solution: The presence of the starting diester suggests the initial basic extraction may have been inefficient.

-

Repeat the Extraction: The most robust solution is to repeat the liquid-liquid extraction. Dissolve the impure product in a solvent like ethyl acetate or diethyl ether. Wash this solution thoroughly with a saturated sodium bicarbonate solution. Your acidic product will move into the aqueous basic layer, while the neutral diester starting material will remain in the organic layer.[2]

-

Discard the Organic Layer: The organic layer containing the dimethyl cyclohexane-1,2-dicarboxylate can now be discarded.

-

Isolate the Product: The aqueous layer, which now contains the pure sodium salt of your product, can be re-acidified with a strong acid (e.g., 2M HCl) and extracted with fresh organic solvent to recover the purified this compound.

-

Frequently Asked Questions (FAQs)